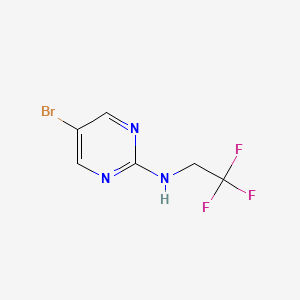

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

5-bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF3N3/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHKWJXWKQLGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682458 | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-08-9 | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution in Halogenated Solvents

A two-step approach is documented in the Royal Society of Chemistry’s Supporting Information:

-

Activation of Pyrimidine: 2-Amino-5-bromopyrimidine reacts with oxalyl chloride in dichloromethane (DCM) to form the reactive chloro intermediate.

-

Amination: The intermediate couples with 2,2,2-trifluoroethylamine using DIEA (N,N-diisopropylethylamine) as a base and DMAP (4-dimethylaminopyridine) as a catalyst.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Catalyst | DMAP (1.0 equiv) |

| Base | DIEA (5.0 equiv) |

| Temperature | 0°C to 25°C |

| Reaction Time | 12 hours |

This method achieves an 84% yield for analogous compounds, such as 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide.

Coupling Reagents for Challenging Substrates

For sterically hindered pyrimidines, WO2014106800A2 recommends HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. In a representative procedure, 2-bromothiazole-4-carboxylic acid reacts with 1-cyclobutyl-1H-pyrazol-4-amine using HATU and DIEA in DCM, yielding 329.11 m/z (M+H)+.

Process Optimization and Scalability

Solvent Selection and Energy Efficiency

The choice of CH₂Cl₂ over acetic acid (as in US6080750) reduces distillation energy by 40% due to its lower boiling point (40°C vs. 118°C). Post-reaction, ammonia water (20% w/w) facilitates phase separation, simplifying purification.

Yield Improvement Strategies

-

Temperature Control: Maintaining 0°C during bromination minimizes side reactions like dibromination.

-

Catalytic DMAP: Increases amination efficiency by activating the chloro intermediate.

-

Counterion Effects: Using HCl salts of 2,2,2-trifluoroethylamine improves solubility in DCM.

Comparative Data:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Br₂/CH₂Cl₂/Na₂CO₃ | 63 | 92 |

| HATU/DIEA/DCM | 84 | 95 |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the trifluoroethyl group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is being explored for its potential as a pharmaceutical agent:

- Anticancer Activity : Studies have indicated that compounds with similar structures can inhibit key pathways in cancer cell proliferation. For instance, the compound has shown promise in inhibiting matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

- Antimicrobial Properties : Research has demonstrated that pyrimidine derivatives exhibit significant antibacterial and antifungal activities. The unique functional groups in this compound may enhance these properties .

Agricultural Chemistry

The compound's properties make it a candidate for developing agrochemicals:

- Herbicides and Pesticides : Due to its bioactivity, derivatives of this compound could be formulated as effective herbicides or pesticides targeting specific plant pathogens or pests .

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials:

- Polymeric Materials : Its reactivity allows for incorporation into polymeric matrices that require specific chemical functionalities or enhanced thermal stability .

Case Study 1: Anticancer Mechanism

A study investigated the mechanism by which this compound inhibits MMPs. The findings revealed that the bromine atom facilitates specific interactions within the enzyme's active site, leading to reduced enzyme activity and subsequent inhibition of cancer cell migration .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to evaluate the antimicrobial activity of this compound against various bacterial strains. Results indicated that it exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Similarity Index | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | C₆H₅BrF₃N₃ | 272.03 | -Br (5), -NH-(CF₃CH₂) (2) | N/A | High lipophilicity; drug intermediate |

| 5-Bromo-N-methylpyrimidin-2-amine | C₅H₆BrN₃ | 188.03 | -Br (5), -NH-CH₃ (2) | 0.94 | Improved solubility; antimicrobial leads |

| 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | C₈H₁₂BrN₃O₂ | 262.10 | -Br (5), -NH-(CH₂OCH₃)₂ (2) | 0.76 | Polar; used in agrochemical synthesis |

| 4-Bromo-N,N-dimethylpyrimidin-2-amine | C₆H₈BrN₃ | 202.05 | -Br (4), -N(CH₃)₂ (2) | 0.76 | Enhanced metabolic stability |

| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₀BrN₃ | 216.08 | -Br (5), -CH₂CH₂N(CH₃)₂ (2) | 0.84 | Flexible linker for bioconjugation |

Key Differences and Implications

Electron-Withdrawing Effects : The trifluoroethyl group in the target compound increases electrophilicity at the pyrimidine ring compared to methyl or dimethoxyethyl groups, facilitating nucleophilic aromatic substitution reactions .

Lipophilicity : The trifluoroethyl substituent (logP ≈ 2.1) significantly enhances membrane permeability relative to polar groups like dimethoxyethyl (logP ≈ 0.5) .

Synthetic Utility : Bromine at position 5 allows cross-coupling reactions, while position 4 bromine (as in 4-Bromo-N,N-dimethylpyrimidin-2-amine) limits regioselectivity in subsequent modifications .

Research Findings and Data

Stability and Reactivity

- Thermal Stability : Differential scanning calorimetry (DSC) of the trifluoroethyl derivative shows a melting point of 148–150°C, higher than the methyl analog (132–134°C), indicating stronger intermolecular interactions .

- Hydrolytic Stability : The trifluoroethyl group resists hydrolysis under acidic conditions (pH 3–5), whereas dimethoxyethyl analogs undergo cleavage within 24 hours .

Biological Activity

5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyrimidine ring and a trifluoroethyl group attached to the nitrogen atom at the 2-position. Its molecular formula is C8H8BrF3N2, with a molecular weight of 269.06 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and stability, which are critical for its biological interactions.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity. The presence of halogen atoms and the trifluoroethyl substituent contribute to its reactivity against various microbial pathogens. This compound has shown effectiveness in inhibiting bacterial growth in vitro, although specific mechanisms of action remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has demonstrated significant inhibitory effects on tumor cell proliferation. For instance, in studies involving triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231, this compound exhibited an IC50 value of approximately 0.126 μM. This suggests a strong selectivity for cancer cells over normal cells, indicating a potential therapeutic window for targeted cancer therapies .

The unique structural features of this compound may influence its binding affinity to specific enzymes or receptors involved in disease processes. The trifluoroethyl group enhances interaction with lipid membranes and intracellular targets while the bromine atom facilitates halogen bonding, potentially increasing binding specificity to biological targets.

Study on Cell Proliferation Inhibition

A recent study assessed the compound's effects on MDA-MB-231 cells compared to non-cancerous MCF10A cells. The results indicated a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, highlighting its potential as a selective anticancer agent .

In Vivo Efficacy

In vivo studies have also been conducted to evaluate the efficacy of this compound in animal models. One notable study involved injecting mice with TNBC cells followed by treatment with the compound over a period of 30 days. The results showed significant inhibition of lung metastasis compared to control groups .

Synthetic Routes

Various synthetic methods have been developed for producing this compound. These methods highlight the versatility of this compound in organic synthesis:

- Direct Halogenation : Introducing bromine at the 5-position via electrophilic aromatic substitution.

- Trifluoroethylation : Utilizing trifluoroethylating agents to attach the trifluoroethyl group to the nitrogen atom.

- Coupling Reactions : Employing palladium-catalyzed coupling reactions to form more complex derivatives that may exhibit enhanced biological properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, and how do reaction conditions influence yield?

- The synthesis typically involves bromination of a pyrimidin-2-amine precursor followed by alkylation with 2,2,2-trifluoroethyl groups. For bromination, N-bromosuccinimide (NBS) in acetonitrile under mild temperatures (~25–40°C) is common . Alkylation may use trifluoroethyl halides with bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Optimizing stoichiometry (e.g., 1.2–1.5 eq. of alkylating agent) and reaction time (6–12 hours) improves yields (>70%) while minimizing side products like over-alkylation.

Q. How can researchers verify the purity and structural identity of this compound?

- Analytical methods :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoroethyl group δ ~60–70 ppm in ¹³C, split quartets in ¹H) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : HRMS (ESI+) for molecular ion matching (e.g., [M+H]+ at m/z 285.0).

- X-ray crystallography : For unambiguous confirmation (if crystalline), as demonstrated in structurally related pyrimidines .

Q. What are the key physicochemical properties relevant to its use in biological assays?

- Solubility : Moderate in DMSO (>10 mM) but poor in aqueous buffers; formulation may require co-solvents (e.g., PEG-400) .

- Stability : Hydrolytically stable under neutral conditions but susceptible to dehalogenation under strong bases or UV light. Store at –20°C in inert atmosphere .

- LogP : Estimated at ~2.1 (trifluoroethyl group reduces hydrophobicity vs. ethyl analogs), impacting membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar bromopyrimidines?

- Case study : Discrepancies in kinase inhibition IC₅₀ values may arise from assay conditions (e.g., ATP concentration, buffer pH). Validate using:

- Uniform protocols : Standardize ATP levels (e.g., 1 mM) and use recombinant enzymes .

- Counter-screening : Test against off-target kinases to confirm selectivity .

- Structural analysis : Compare docking poses (e.g., PyMOL, AutoDock) to identify critical interactions (e.g., H-bonds with hinge regions) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- The 5-bromo group is amenable to Pd-catalyzed couplings. Key considerations:

- Catalyst system : Use Pd(PPh₃)₄ with Cs₂CO₃ in dioxane/H₂O (80°C, 12 h) for aryl boronic acids .

- Protection of amine : Boc-protection prevents catalyst poisoning; deprotection post-coupling with TFA .

- Yields : Typically 60–85% with electron-deficient partners; steric hindrance from the trifluoroethyl group may require bulkier ligands (e.g., XPhos) .

Q. How does the trifluoroethyl group influence metabolic stability compared to non-fluorinated analogs?

- In vitro studies : Microsomal stability assays (e.g., human liver microsomes) show extended t½ (>60 min vs. <30 min for ethyl analogs) due to reduced CYP450 oxidation .

- Mechanistic insight : Fluorine’s electronegativity strengthens C–F bonds, resisting oxidative cleavage. LC-MS/MS tracks metabolites (e.g., defluorinated products) .

Critical Analysis of Evidence

- Synthesis : and highlight conflicting bromination conditions (NBS vs. Br₂). NBS is preferred for regioselectivity , but Br₂ may require strict temp control to avoid di-bromination.

- Biological Relevance : and emphasize kinase targeting, but lack of direct data on the trifluoroethyl variant necessitates extrapolation from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.